3-(3-bromophenyl)-3,3-difluoropropanoic acid
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Overview
Description
3-(3-Bromophenyl)-3,3-difluoropropanoic acid is an organic compound characterized by the presence of bromine, fluorine, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3,3-difluoropropanoic acid typically involves the introduction of bromine and fluorine atoms into a propanoic acid framework. One common method is the bromination of a phenylpropanoic acid derivative, followed by fluorination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3,3-difluoropropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromophenyl)-3,3-difluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-3,3-difluoropropanoic acid involves its interaction with molecular targets through its bromine and fluorine atoms. These atoms can form strong bonds with various biological molecules, influencing their activity. The compound may inhibit enzymes or bind to receptors, altering cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propanoic acid: Lacks the fluorine atoms, resulting in different reactivity and applications.
3-(3-Fluorophenyl)-3,3-difluoropropanoic acid: Contains additional fluorine atoms, which can enhance its biological activity.
3-(3-Chlorophenyl)-3,3-difluoropropanoic acid: Substitutes bromine with chlorine, affecting its chemical properties and reactivity.
Uniqueness
3-(3-Bromophenyl)-3,3-difluoropropanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and potential applications. The combination of these halogens in a single molecule allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(3-bromophenyl)-3,3-difluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-7-3-1-2-6(4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFOLIQXHFBZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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